4-Pyridin-3-YL-2H-pyrazol-3-ylamine structure elucidation
4-Pyridin-3-YL-2H-pyrazol-3-ylamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine
This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry. As building blocks for drug discovery, aminopyrazoles offer a versatile framework for developing ligands for various biological targets, including kinases and other enzymes.[1][2] An unambiguous determination of their structure is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This document eschews a rigid template in favor of a logical, field-proven workflow that mirrors the process a senior scientist would follow. It moves from initial confirmation of mass and composition to the detailed mapping of atomic connectivity and, finally, to the definitive determination of the three-dimensional structure. Each step is designed as a self-validating system, where data from one technique corroborates and builds upon the last.
The Elucidation Workflow: A Strategic Overview
The structural characterization of a novel molecule is a multi-faceted process. The logical flow of experiments is critical for an efficient and conclusive investigation. The following workflow outlines the strategic progression of analyses, from foundational verification to high-resolution structural detail.
Caption: Logical workflow for structure elucidation.
Part 1: Core Identity - Mass and Compositional Analysis
Before committing resources to extensive NMR analysis, the first step is to rapidly confirm that the synthesis has yielded a product with the correct molecular weight and elemental composition.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as the primary validation of the synthetic outcome. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol [3] |
| Ionization Mode | ESI-Positive |
| Expected Ion (m/z) | 161.0822 [M+H]⁺ |
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Set up the mass spectrometer for positive ion mode ESI.
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Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
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Analysis: Verify the presence of a prominent peak at m/z ≈ 161.1. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to four decimal places, which validates the molecular formula.
Part 2: Unraveling the Puzzle - Connectivity Mapping by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the pyridinyl and aminopyrazole fragments and confirm their linkage.
¹H NMR Spectroscopy: Identifying the Proton Framework
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH/NH₂).
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The structure contains seven non-exchangeable protons and three exchangeable protons (NH₂ and pyrazole NH). The predicted chemical shifts are based on known data for substituted pyridines and pyrazoles.[4][5][6]
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Pyrazole H5 | ~7.8 - 8.0 | s (singlet) | - | Characteristic singlet for a proton at C5 of a 4-substituted pyrazole. |
| Pyridine H2' | ~8.7 - 8.9 | d (doublet) | ~2.0 | Ortho to the ring nitrogen, highly deshielded. Small coupling to H6'. |
| Pyridine H6' | ~8.5 - 8.6 | dd (doublet of doublets) | ~4.7, 1.5 | Ortho to nitrogen and coupled to H4' and H5'. |
| Pyridine H4' | ~7.9 - 8.1 | dt (doublet of triplets) | ~8.0, 1.8 | Coupled to H5' (large J) and H2'/H6' (small J). |
| Pyridine H5' | ~7.4 - 7.5 | dd (doublet of doublets) | ~8.0, 4.7 | Coupled to both H4' and H6'. |
| Pyrazole NH₂ | ~5.0 - 6.0 | s (broad) | - | Exchangeable protons, chemical shift is concentration/solvent dependent. |
| Pyrazole NH | ~11.0 - 12.0 | s (broad) | - | Exchangeable proton, typically broad and downfield. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| Pyrazole C3 | ~150 - 155 | Carbon bearing the amino group (C-NH₂). |
| Pyrazole C5 | ~135 - 140 | Methoxyne carbon (CH) of the pyrazole ring. |
| Pyrazole C4 | ~105 - 110 | Quaternary carbon attached to the pyridine ring. |
| Pyridine C2' | ~148 - 152 | Deshielded carbon adjacent to nitrogen. |
| Pyridine C6' | ~147 - 151 | Deshielded carbon adjacent to nitrogen. |
| Pyridine C4' | ~134 - 138 | Methoxyne carbon (CH) of the pyridine ring. |
| Pyridine C3' | ~128 - 132 | Quaternary carbon attached to the pyrazole ring. |
| Pyridine C5' | ~123 - 125 | Methoxyne carbon (CH) of the pyridine ring. |
2D NMR: Confirming the Connections
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. The HMBC experiment is the definitive step in linking the pyridine and pyrazole rings.
Caption: Key HMBC correlations confirming the pyrazole-pyridine link.
Interpretation of Key 2D Correlations:
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COSY: Will show correlations between H4', H5', and H6' of the pyridine ring, confirming their adjacent positions.
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HMBC (Critical): The most important correlations are those that cross the bond linking the two rings. A definitive correlation between the pyridine protons H2' and H4' to the pyrazole carbon C4 would unambiguously confirm the 4-(pyridin-3-yl) substitution pattern. Similarly, a correlation from the pyrazole H5 to the pyridine C3' and C4' would provide redundant, solidifying evidence.
Part 3: Absolute Proof - Single-Crystal X-ray Crystallography
While the collective NMR data provides a robust constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8] This technique is invaluable for resolving any potential ambiguities related to tautomerism and provides the foundational data for structure-based drug design.[9]
Experimental Protocol: Single-Crystal X-ray Crystallography
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Crystal Growth (Critical Step): Grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
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Crystal Selection and Mounting: Under a polarizing microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[7]
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Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer, rotating the crystal to measure the intensities of a large number of reflections.[7][8]
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Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until a satisfactory agreement is reached (indicated by low R-factors).
Expected Outcome and Data Presentation The successful refinement of the crystal structure will yield a definitive model of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine. The data output includes:
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Crystallographic Parameters: Crystal system, space group, unit cell dimensions.
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Atomic Coordinates: A list of x, y, z coordinates for every non-hydrogen atom.
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Geometric Parameters: A complete list of bond lengths and angles, confirming the pyrazole and pyridine ring structures.
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Intermolecular Interactions: Details of hydrogen bonding (e.g., between the aminopyrazole NH₂/NH groups and adjacent molecules), which is crucial for understanding solid-state packing and physical properties.[10][11]
Conclusion
The structural elucidation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here, beginning with rapid mass confirmation, progressing through comprehensive 1D and 2D NMR for connectivity mapping, and culminating in the definitive 3D structure from X-ray crystallography, represents a robust and self-validating methodology. This rigorous characterization is the bedrock upon which all further medicinal chemistry, pharmacological, and drug development efforts are built.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE CAS#: 57999-07-2 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
